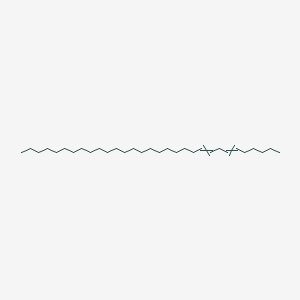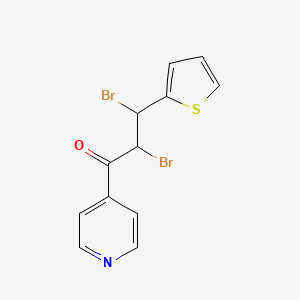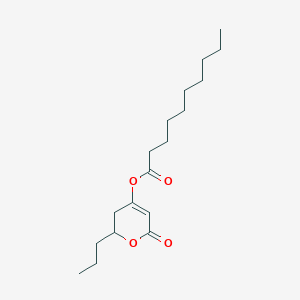![molecular formula C12H17ClO4 B14374349 2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate CAS No. 90125-47-6](/img/structure/B14374349.png)
2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring with a carboxylate ester and a chloropropanoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate typically involves the esterification of cyclohex-3-ene-1-carboxylic acid with 2-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve cyclohex-3-ene-1-carboxylic acid in an anhydrous solvent such as dichloromethane.
- Add a base (e.g., pyridine) to the solution.
- Slowly add 2-chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloropropanoyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclohex-3-ene-1-carboxylic acid and 2-chloropropanoic acid.
Oxidation: The cyclohexene ring can be oxidized to form cyclohexane-1,2-diol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., methylamine), thiols (e.g., thiophenol), or alcohols (e.g., methanol) in the presence of a base (e.g., sodium hydroxide).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives such as 2-(methylamino)propanoate or 2-(thiophenyl)propanoate.
Hydrolysis: Cyclohex-3-ene-1-carboxylic acid and 2-chloropropanoic acid.
Oxidation: Cyclohexane-1,2-diol derivatives.
科学研究应用
2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential prodrug that can be metabolized to active pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloropropanoyl group can undergo nucleophilic substitution, leading to the formation of active
属性
CAS 编号 |
90125-47-6 |
|---|---|
分子式 |
C12H17ClO4 |
分子量 |
260.71 g/mol |
IUPAC 名称 |
2-(2-chloropropanoyloxy)ethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C12H17ClO4/c1-9(13)11(14)16-7-8-17-12(15)10-5-3-2-4-6-10/h2-3,9-10H,4-8H2,1H3 |
InChI 键 |
IEFKAXUZIVTQKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OCCOC(=O)C1CCC=CC1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide](/img/structure/B14374267.png)
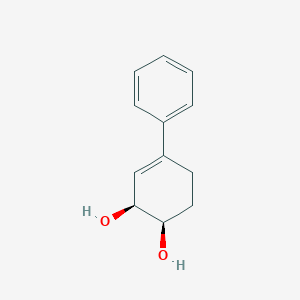
![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)
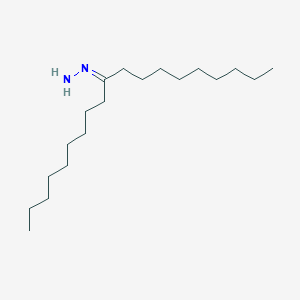

![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14374301.png)
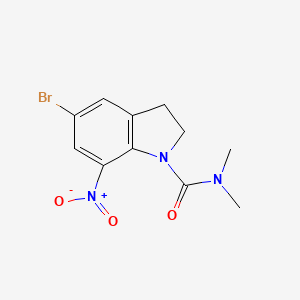
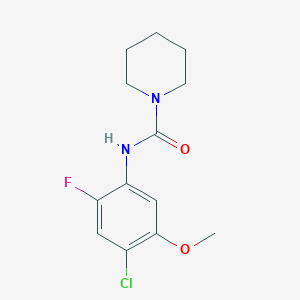
![2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol](/img/structure/B14374313.png)
